Cas no 53623-81-7 (2-ethoxybenzene-1-carboximidamide)
2-ethoxybenzene-1-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- 2-ethoxy-benzamidine
- 2-Ethoxybenzamidine
- 2-ethoxybenzenecarboximidamide
- 2-Aethoxy-benzamidin
- Aethylaethersalicylsaeure-amidin
- BEN797
- Benzenecarboximidamide,2-ethoxy
- O-Aethyl-salicenylamidin
- 2-ethoxybenzene-1-carboximidamide
- AKOS000187907
- EN300-1262821
- 2-ethoxybenzimidamide
- GOSDGLKRVHPJEV-UHFFFAOYSA-N
- DB-071721
- D87725
- 53623-81-7
- DTXSID90390649
- SCHEMBL2564929
-
- MDL: MFCD05663104
- Inchi: 1S/C9H12N2O/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H3,10,11)
- InChI Key: GOSDGLKRVHPJEV-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC=CC=1C(=N)N
Computed Properties
- Exact Mass: 164.09500
- Monoisotopic Mass: 164.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 59.1A^2
Experimental Properties
- PSA: 59.10000
- LogP: 2.16940
2-ethoxybenzene-1-carboximidamide Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2-ethoxybenzene-1-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1262821-50mg |
2-ethoxybenzene-1-carboximidamide |
53623-81-7 | 50mg |
$348.0 | 2023-10-02 | ||
| Enamine | EN300-1262821-100mg |
2-ethoxybenzene-1-carboximidamide |
53623-81-7 | 100mg |
$364.0 | 2023-10-02 | ||
| Enamine | EN300-1262821-250mg |
2-ethoxybenzene-1-carboximidamide |
53623-81-7 | 250mg |
$381.0 | 2023-10-02 | ||
| Enamine | EN300-1262821-500mg |
2-ethoxybenzene-1-carboximidamide |
53623-81-7 | 500mg |
$397.0 | 2023-10-02 | ||
| Enamine | EN300-1262821-1000mg |
2-ethoxybenzene-1-carboximidamide |
53623-81-7 | 1000mg |
$414.0 | 2023-10-02 | ||
| Enamine | EN300-1262821-2500mg |
2-ethoxybenzene-1-carboximidamide |
53623-81-7 | 2500mg |
$810.0 | 2023-10-02 | ||
| Enamine | EN300-1262821-5000mg |
2-ethoxybenzene-1-carboximidamide |
53623-81-7 | 5000mg |
$1199.0 | 2023-10-02 | ||
| Enamine | EN300-1262821-10000mg |
2-ethoxybenzene-1-carboximidamide |
53623-81-7 | 10000mg |
$1778.0 | 2023-10-02 | ||
| Enamine | EN300-1262821-0.05g |
2-ethoxybenzene-1-carboximidamide |
53623-81-7 | 0.05g |
$827.0 | 2023-06-08 | ||
| Enamine | EN300-1262821-0.1g |
2-ethoxybenzene-1-carboximidamide |
53623-81-7 | 0.1g |
$867.0 | 2023-06-08 |
2-ethoxybenzene-1-carboximidamide Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-ethoxybenzene-1-carboximidamide
Introduction to 2-Ethoxybenzene-1-carboximidamide (CAS No. 53623-81-7)
2-Ethoxybenzene-1-carboximidamide, identified by the Chemical Abstracts Service Number (CAS No.) 53623-81-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzene derivatives, featuring an imidamide functional group attached to an ethoxy-substituted benzene ring. Its unique structural configuration makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The structural framework of 2-Ethoxybenzene-1-carboximidamide consists of a benzene ring substituted with an ethoxy group at the 2-position and a carboximidamide moiety at the 1-position. This arrangement imparts distinct chemical properties that are exploited in synthetic chemistry, enabling its use as a precursor in the construction of more complex molecules. The presence of both electron-donating (ethoxy) and electron-withdrawing (carboximidamide) groups on the aromatic core enhances its reactivity, making it a versatile building block for drug discovery efforts.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-Ethoxybenzene-1-carboximidamide and its derivatives. Research studies have highlighted its role as a key intermediate in the synthesis of imidazolium-based compounds, which exhibit promising antimicrobial and anti-inflammatory properties. The imidazole core is a well-known pharmacophore in medicinal chemistry, frequently incorporated into drug candidates due to its ability to interact with biological targets such as enzymes and receptors.
One of the most compelling aspects of 2-Ethoxybenzene-1-carboximidamide is its utility in generating libraries of structurally diverse compounds for high-throughput screening (HTS) applications. By leveraging its reactive sites, chemists can introduce modifications at both the ethoxy and carboximidamide positions, leading to a wide spectrum of analogs with tailored biological activities. This approach has been particularly effective in identifying lead compounds for further optimization in therapeutic areas such as oncology and neurology.
The synthesis of 2-Ethoxybenzene-1-carboximidamide typically involves multi-step organic transformations, starting from commercially available precursors like ethyl 2-bromobenzoate or 2-hydroxybenzonitrile. Key steps often include nucleophilic substitution reactions to introduce the ethoxy group, followed by cyclization and amidation processes to form the carboximidamide moiety. Advances in catalytic methods have significantly improved the efficiency and scalability of these synthetic routes, making 53623-81-7 more accessible for industrial applications.
Recent advancements in computational chemistry have further enhanced the design and optimization of derivatives based on 2-Ethoxybenzene-1-carboximidamide. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with high accuracy, enabling rational drug design. These computational tools are particularly valuable in identifying potential off-target effects early in the development process, thereby reducing attrition rates during clinical trials.
The pharmacokinetic profile of compounds derived from 53623-81-7 is another critical area of investigation. Studies have demonstrated that modifications to the ethoxy group can influence solubility and bioavailability, while changes to the carboximidamide moiety can affect target engagement and duration of action. By fine-tuning these structural features, researchers aim to develop drugs that exhibit optimal pharmacokinetic properties, ensuring efficacy while minimizing side effects.
In conclusion, 2-Ethoxybenzene-1-carboximidamide (CAS No. 53623-81-7) represents a significant asset in modern drug discovery efforts. Its unique structural attributes and synthetic accessibility make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new biological targets and mechanisms, compounds derived from this intermediate are likely to play an increasingly important role in addressing unmet medical needs across various disease indications.
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